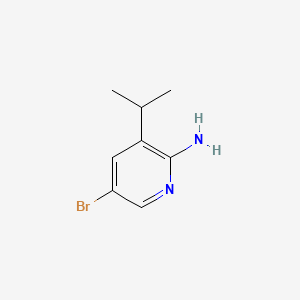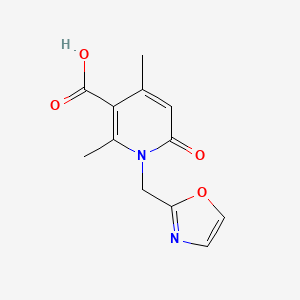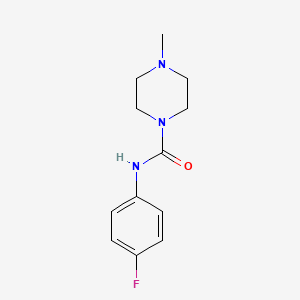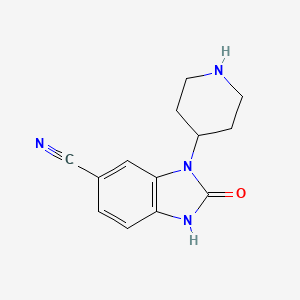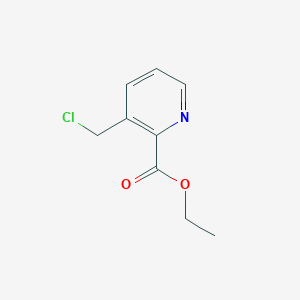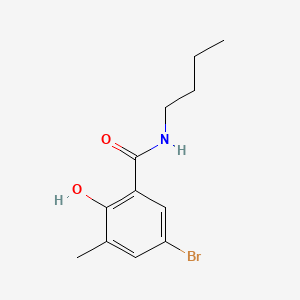
Benzamide, 5-bromo-N-butyl-2-hydroxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide is a brominated aromatic amide compound characterized by the presence of a bromine atom, a butyl group, a hydroxyl group, and a methyl group on the benzamide core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-hydroxy-3-methylbenzamide, undergoes bromination to introduce the bromine atom at the 5-position.
Butylation: The brominated compound is then subjected to a butylation reaction, where a butyl group is introduced using butyl halides in the presence of a base.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to hydrogen bromide.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) and palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium iodide (NaI) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide can be converted to 5-bromo-N-butyl-2-hydroxy-3-methylbenzamide carboxylic acid.
Reduction: The reduction product is 5-bromo-N-butyl-2-hydroxy-3-methylbenzamide hydrobromide.
Substitution: Various substituted benzamides can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of brominated compounds with biological systems. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
N-butyl-2-hydroxy-3-methylbenzamide: Lacks the bromine atom.
5-Bromo-N-butylbenzamide: Lacks the hydroxyl and methyl groups.
2-hydroxy-3-methylbenzamide: Lacks the bromine and butyl groups.
Uniqueness: 5-Bromo-N-butyl-2-hydroxy-3-methylbenzamide is unique due to the combination of bromine, butyl, hydroxyl, and methyl groups, which confer distinct chemical and physical properties compared to its similar compounds.
Eigenschaften
CAS-Nummer |
40912-89-8 |
|---|---|
Molekularformel |
C12H16BrNO2 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
5-bromo-N-butyl-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C12H16BrNO2/c1-3-4-5-14-12(16)10-7-9(13)6-8(2)11(10)15/h6-7,15H,3-5H2,1-2H3,(H,14,16) |
InChI-Schlüssel |
OXERTUUKTZDQPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=C(C(=CC(=C1)Br)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


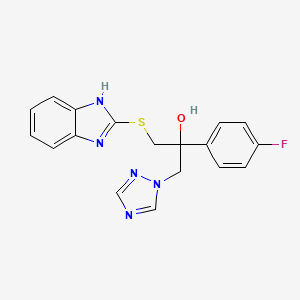
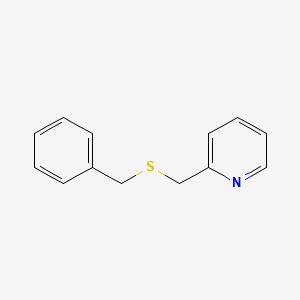
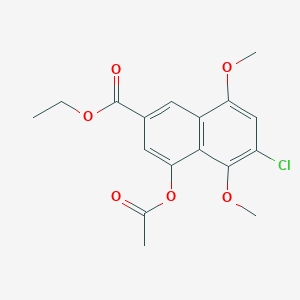

![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
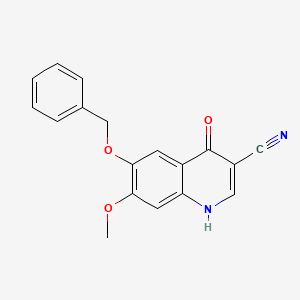
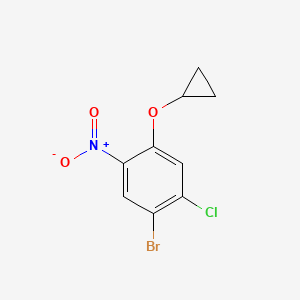
![n-[2-(4-Chlorophenyl)benzofuran-5-yl]acetamidine](/img/structure/B15364458.png)
